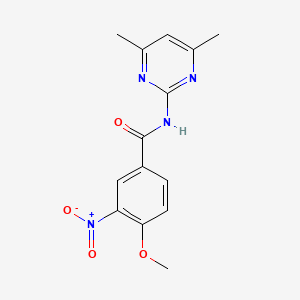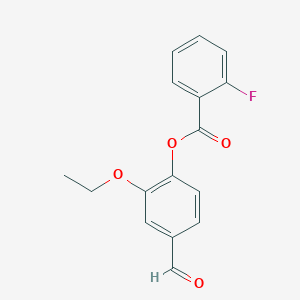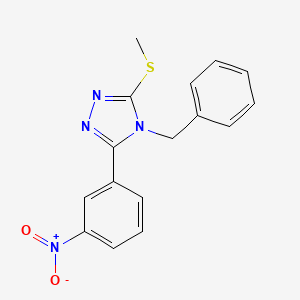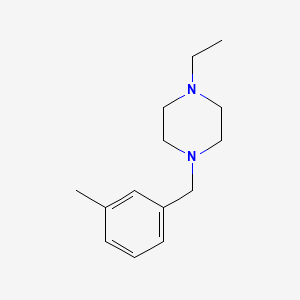
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide, also known as DMP 777, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 is not fully understood. However, it has been suggested that N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 may act by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibition has been shown to induce cell death in cancer cells and protect against neurodegenerative diseases.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 has been found to exhibit a range of biochemical and physiological effects. Some of the effects of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 include:
1. Inhibition of PARP activity: N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 has been found to inhibit the activity of PARP, which is involved in DNA repair.
2. Reduction of oxidative stress: N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 has been found to reduce oxidative stress in the brain and heart.
3. Reduction of inflammation: N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 has been found to reduce inflammation in the brain and heart.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its potential use in scientific research and has been found to exhibit a range of biochemical and physiological effects.
However, there are also some limitations to using N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 in lab experiments. It has been found to have low solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777. Some of these directions include:
1. Identification of the molecular targets of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777: Further research is needed to identify the molecular targets of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 and to understand its mechanism of action.
2. Development of more soluble derivatives: Further research is needed to develop more soluble derivatives of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 that can be used in a wider range of experiments.
3. Investigation of the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 in clinical settings: Further research is needed to investigate the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 in clinical settings, particularly in the treatment of cancer and neurodegenerative diseases.
4. Investigation of the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 in combination with other drugs: Further research is needed to investigate the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 and to investigate its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 involves the reaction of 4-methoxy-3-nitrobenzoic acid with 4,6-dimethyl-2-pyrimidinylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the scientific research applications of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 include:
1. Cancer Research: N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 may act by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.
2. Neurodegenerative Diseases: N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 has been found to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's in animal models. It has been suggested that N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 may act by reducing oxidative stress and inflammation in the brain.
3. Cardiovascular Diseases: N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 has been found to have cardioprotective effects in animal models of myocardial infarction. It has been suggested that N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide 777 may act by reducing inflammation and oxidative stress in the heart.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-8-6-9(2)16-14(15-8)17-13(19)10-4-5-12(22-3)11(7-10)18(20)21/h4-7H,1-3H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYQHVKMYCTBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)